DL-AP5

Description

2-Azaniumyl-5-phosphonopentanoate has been reported in Euglena gracilis with data available.

a specific N-methyl-D-aspartic acid receptor antagonist

Structure

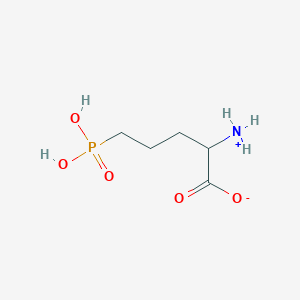

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893701 | |

| Record name | 2-Amino-5-phosphopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76326-31-3 | |

| Record name | 2-Amino-5-phosphonovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-phosphonovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-phosphopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-AP5 Action on NMDA Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a synthetic amino acid derivative, serves as a cornerstone tool in neuroscience research for its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that, upon activation, allows for the influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making compounds that modulate its function, such as this compound, invaluable for both basic research and therapeutic development.

This technical guide provides a comprehensive overview of the mechanism of action of this compound on NMDA receptors, detailing its binding characteristics, effects on receptor function, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Competitive Antagonism at the Glutamate (B1630785) Binding Site

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] This means that this compound directly competes with the endogenous agonist, glutamate, for the same binding pocket. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux.

This compound is a racemic mixture of D-AP5 and L-AP5. The antagonistic activity resides primarily in the D-isomer (D-AP5) , which exhibits a significantly higher potency than the L-isomer.

Visualizing the Competitive Antagonism

The following diagram illustrates the competitive interaction between glutamate, this compound, and the NMDA receptor at the synaptic cleft.

Quantitative Data

The affinity and potency of this compound and its isomers for the NMDA receptor have been characterized through various experimental techniques. The following tables summarize key quantitative data.

| Compound | Parameter | Value | Species | Preparation | Reference(s) |

| D-AP5 | IC₅₀ | 3.7 ± 0.32 µM | Rat | Cortical Wedges | |

| Kᵢ | 177 nM | Human | Cortical Wedge Assay ([³H]-CGS-19,755 binding) | [3] | |

| pIC₅₀ | 5.43 | Human | Cortical Wedge Assay | [3] | |

| This compound | pA₂ | 5.24 | Rat | Cortical Slice | |

| IC₅₀ | ~50 µM for full antagonism | Mouse | Prelimbic Cortex Slice | [2] |

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. Kᵢ (inhibitory constant) is an indication of the binding affinity of an antagonist. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Impact on NMDA Receptor-Mediated Signaling

By blocking Ca²⁺ influx through the NMDA receptor, this compound effectively inhibits the initiation of numerous downstream signaling cascades. A critical process regulated by NMDA receptor activity is Long-Term Potentiation (LTP) , a persistent strengthening of synapses that is a cellular correlate of learning and memory. This compound is widely used to demonstrate the NMDA receptor dependence of LTP induction.[4][5]

NMDA Receptor Signaling Pathway and this compound Intervention

The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and the point of intervention for this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: electrophysiology (specifically whole-cell voltage clamp) and radioligand binding assays.

Whole-Cell Voltage Clamp Recording

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron. By controlling the membrane potential, researchers can isolate and study the activity of these channels in response to agonists and antagonists.

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Materials:

-

Brain slice preparation or cultured neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

NMDA and glycine (B1666218) (co-agonist)

-

This compound stock solution

Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration:

-

Approach a target neuron with the patch pipette while applying positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to gain electrical access to the cell interior.

-

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential that relieves the Mg²⁺ block of the NMDA receptor (e.g., +40 mV) or at a negative potential (e.g., -70 mV) to assess the voltage-dependent block.

-

Elicit NMDA Currents: Perfuse the cell with aCSF containing NMDA and glycine to evoke an inward current.

-

Application of this compound: After establishing a stable baseline NMDA current, co-perfuse with this compound at various concentrations.

-

Data Acquisition and Analysis: Record the current responses before, during, and after this compound application. Measure the reduction in current amplitude to determine the IC₅₀ of this compound.

Radioligand Binding Assay

This biochemical assay is used to determine the affinity (Kᵢ) of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glutamate binding site.

Materials:

-

Brain membrane preparation (e.g., from rat cortex)

-

Radioligand (e.g., [³H]-glutamate or a competitive antagonist like [³H]-CGP 39653)[6]

-

This compound in a range of concentrations

-

Incubation buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and vials

-

Scintillation fluid

Protocol:

-

Membrane Preparation: Homogenize brain tissue and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for a specific time at a controlled temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. From this competition curve, calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a whole-cell voltage clamp experiment to test the effect of this compound.

Conclusion

This compound is a potent and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site. Its well-characterized mechanism of action and the wealth of quantitative data available make it an indispensable tool for dissecting the physiological and pathological roles of NMDA receptors. The experimental protocols detailed in this guide provide a foundation for researchers to effectively utilize this compound in their investigations of glutamatergic neurotransmission and synaptic plasticity. A thorough understanding of its properties is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the NMDA receptor.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. d-AP5 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical expression and activation of GluN2A and GluN2B-containing NMDA receptors at ganglion cells during retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

DL-AP5: A Technical Guide to a Competitive NMDAR Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a foundational tool in neuroscience research. As a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound has been instrumental in elucidating the physiological and pathological roles of glutamatergic neurotransmission. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual diagrams of relevant pathways and workflows.

Core Mechanism of Action

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2][3] Its activation is a complex process requiring the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), to their respective sites on the GluN2 and GluN1 subunits.[2][3][4] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺) in a voltage-dependent manner. Depolarization of the postsynaptic membrane, typically via AMPA receptor activation, expels the Mg²⁺ ion, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon co-agonist binding.[1][2][5] This Ca²⁺ influx triggers a cascade of intracellular signaling pathways.[1][5]

This compound functions as a competitive antagonist at the NMDAR.[6][7][8] It structurally mimics glutamate, allowing it to bind to the glutamate binding site on the GluN2 subunit.[4][7][9] By occupying this site, this compound prevents glutamate from binding and subsequently prevents the conformational change required for channel opening. This action directly inhibits ion flux and the downstream signaling cascades.[4]

It is critical to note that this compound is a racemic mixture. The antagonist activity resides almost exclusively in the D-isomer, D-AP5 , which is approximately 52 times more potent than the L-isomer.[6] For this reason, D-AP5 is often used when higher potency is required.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its more active isomer, D-AP5, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinity and Potency

| Compound | Parameter | Value | Species/Assay Condition | Reference |

| D-AP5 | Kd | 1.4 µM | N/A | [10] |

| D-AP5 | IC50 | 3.7 ± 0.32 µM | Rat cortical wedges (antagonism of 40 µM NMDA) | [11] |

Table 2: Effective Concentrations in In Vitro Electrophysiology

| Compound | Concentration | Effect | Preparation | Reference |

| This compound | 1 µM | Reduction of evoked NMDAR current | Mouse prelimbic cortex slice | [7] |

| This compound | 10 µM | Substantial reduction of evoked NMDAR current | Mouse prelimbic cortex slice | [7] |

| This compound | 20 µM | Immediate suppression of NMDAR response | Mouse hypothalamus (whole-cell) | [6] |

| This compound | 50 µM | Complete antagonism of evoked NMDAR current | Mouse prelimbic cortex slice | [6][7] |

| D-AP5 | 100 µM | Blockade of LTD induction | Neonatal and juvenile rat hippocampal slices | [12] |

Table 3: Effective Doses in In Vivo Studies

| Compound | Dose / Concentration | Application Route | Effect | Species | Reference |

| D-AP5 | 0-50 mM | Chronic intracerebroventricular infusion | Dose-dependent impairment of spatial learning | Rat | [12][13][14] |

| This compound | 5 & 10 nmol | Intracerebroventricular injection | Dose-dependent increase in food consumption | Broiler cockerels | [15][16] |

| This compound | 5 nmol | Intracerebroventricular injection | Attenuation of ghrelin-induced decrease in food consumption | Broiler cockerels | [15][16] |

| D-AP5 | 50-100 mg/kg | Intravenous injection | 70-100% reduction of NMDA-evoked excitations | Rat | [11] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for key experiments involving this compound.

Electrophysiology: Whole-Cell Voltage Clamp Recording

This protocol is adapted from methods used to measure evoked NMDAR currents in brain slices.[7]

Objective: To measure NMDAR-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by this compound.

Materials:

-

Brain slices (e.g., mouse prelimbic cortex or hippocampus), 300-400 µm thick.

-

Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂.

-

Internal solution for patch pipette (Cs-based to block K⁺ channels).

-

This compound stock solution (e.g., 10 mM in water).

-

AMPA receptor antagonist (e.g., CNQX or NBQX).

-

GABAA receptor antagonist (e.g., Picrotoxin or Gabazine).

-

Voltage-clamp amplifier and data acquisition system.

-

Bipolar stimulating electrode.

Procedure:

-

Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber, continuously perfused with aCSF containing an AMPA receptor antagonist and a GABAA receptor antagonist to isolate NMDAR currents.

-

Establish a whole-cell voltage-clamp recording from a target neuron (e.g., layer V pyramidal neuron).

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDAR channel.[7]

-

Position a stimulating electrode near the neuron's dendritic field (e.g., layers II/III for a layer V neuron).

-

Apply a single square pulse (e.g., 150 µs) every 10-20 seconds to evoke synaptic responses. Adjust stimulus intensity to elicit a stable, reliable NMDAR-mediated EPSC.

-

Record a stable baseline of evoked NMDAR EPSCs for 5-10 minutes.

-

Bath-apply this compound at the desired concentration (e.g., 50 µM) by adding it to the perfusion aCSF.

-

Continuously record the evoked EPSCs until the response is completely abolished, confirming the NMDAR-mediated nature of the current and the efficacy of this compound.

-

To confirm washout, perfuse the slice with aCSF lacking this compound and monitor for recovery of the EPSC.

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of this compound for the NMDAR glutamate site.

Objective: To determine the Kᵢ value of this compound by measuring its ability to displace a radiolabeled competitive antagonist from NMDARs.

Materials:

-

Rat cortical membrane preparation (source of NMDARs).

-

Radiolabeled competitive NMDAR antagonist (e.g., [³H]CGP 39653 or [³H]CPP).[17][18]

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl).

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

-

Cell harvester for rapid filtration.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the final pellet in the assay buffer. Determine the protein concentration.[19]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a non-labeled competitor (e.g., 1 mM L-glutamate).

-

Competition: Membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation, this compound (or buffer/L-glutamate), and the radioligand to the wells. The radioligand should be used at a concentration near its Kd value.

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[19]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

In Vivo Behavioral Study: Spatial Learning Assessment

This protocol is based on studies investigating the role of NMDARs in learning and memory using the Morris water maze.[13][14]

Objective: To assess the effect of chronic this compound administration on spatial learning and memory in rodents.

Materials:

-

Rodents (e.g., adult male rats).

-

Morris water maze: a large circular pool filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Video tracking system and software.

-

Osmotic minipumps and brain infusion cannulae.

-

Stereotaxic apparatus for surgery.

-

D-AP5 solution (e.g., 0-50 mM in sterile saline for infusion).

Procedure:

-

Surgical Implantation: Anesthetize the rat and use a stereotaxic apparatus to surgically implant a cannula into a lateral ventricle of the brain.

-

Connect the cannula via tubing to an osmotic minipump filled with either vehicle (saline) or a specific concentration of D-AP5. Implant the minipump subcutaneously on the back of the animal. This will ensure chronic, continuous infusion of the drug.

-

Allow the animal to recover from surgery for several days.

-

Spatial Acquisition Training:

-

Place the rat into the water maze from one of several quasi-random start locations.

-

Allow the animal to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform. If it fails to find the platform, gently guide it there.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).

-

Record the escape latency (time to find the platform), path length, and swim speed using the video tracking system.

-

-

Probe Trial: After the final day of training, perform a probe trial to assess spatial memory. Remove the platform from the pool and allow the animal to swim for 60 seconds.

-

Data Analysis:

-

Acquisition: Compare the learning curves (escape latency vs. training day) between the D-AP5 and vehicle-treated groups. Impaired learning is indicated by significantly longer escape latencies in the D-AP5 group.

-

Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant in the vehicle group, which is reduced or absent in the D-AP5 group, indicates impaired spatial memory.

-

Analyze swim speed to rule out motor deficits as a confounding factor.[13]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and the NMDAR.

Caption: NMDAR activation by glutamate and competitive antagonism by this compound.

Caption: Experimental workflow for whole-cell voltage-clamp recordings.

Caption: Logical relationship of competitive antagonism at the NMDAR.

Conclusion

This compound remains a cornerstone pharmacological agent for the study of NMDAR function. Its selectivity and competitive mechanism of action allow for the precise dissection of NMDAR-dependent processes, from synaptic transmission and plasticity in vitro to complex behaviors like learning and memory in vivo.[6][13][17] A thorough understanding of its properties, guided by the quantitative data and experimental protocols outlined in this guide, is essential for its effective application in advancing the frontiers of neuroscience and drug development.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. news-medical.net [news-medical.net]

- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The effects of this compound and glutamate on ghrelin-induced feeding behavior in 3-h food-deprived broiler cockerels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

The Pharmacology of DL-AP5: A Technical Guide for Researchers

An in-depth exploration of the core pharmacology of the NMDA receptor antagonist, DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a widely used competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative binding affinities, and its effects in both in vitro and in vivo experimental models. Furthermore, it offers detailed methodologies for key experiments and visual representations of associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more pharmacologically active component. It functions as a selective and competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.[3][4] This blockade of NMDA receptor-mediated excitatory neurotransmission underlies its profound effects on synaptic plasticity, learning, and memory.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of AP5 isomers with the NMDA receptor.

| Ligand | Parameter | Value | Receptor/System |

| D-AP5 | Kd | 1.4 µM | NMDA Receptor |

| D-AP5 | Potency vs. L-AP5 | ~52-fold higher | NMDA Receptor |

Table 1: Binding Affinity and Potency of AP5 Isomers.

| Compound | Application | Concentration/Dose | Effect | Model System |

| This compound | Bath Application | 20 µM | Complete prevention of fEPSP-LTP | Hippocampal CA1 |

| This compound | Bath Application | 50 µM | Full antagonism of evoked NMDAR current | Mouse Cortical Neuron |

| D-AP5 | Chronic i.c.v. Infusion | 30 mM | Impairment of spatial learning | Rat (in vivo) |

Table 2: Effective Concentrations and Doses of AP5 in Preclinical Models.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents and LTP

This protocol outlines the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and assessing the effect of this compound on long-term potentiation (LTP) in acute brain slices.

Materials:

-

Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Intracellular solution (e.g., K-Gluconate based)

-

This compound stock solution

-

Other antagonists as needed (e.g., for GABAA and AMPA receptors)

-

Vibratome

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

-

Slice Recovery: Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

-

Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF.

-

Whole-Cell Recording: Using a patch pipette filled with intracellular solution, establish a gigaseal and then rupture the membrane to obtain the whole-cell configuration on a target neuron.

-

NMDA Receptor Current Isolation: To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block. Include antagonists for AMPA and GABAA receptors in the aCSF.

-

Baseline Recording: Record baseline synaptic responses by stimulating afferent fibers with a bipolar electrode.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

This compound Application: To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 50 µM) for a period before and during the HFS.[1]

-

Data Analysis: Monitor the EPSC amplitude for at least 60 minutes post-HFS. Compare the degree of potentiation in control conditions versus in the presence of this compound.

In Vivo Microdialysis for Measuring Extracellular this compound Concentrations

This protocol describes the use of in vivo microdialysis to measure the concentration of exogenously administered D-AP5 in the brain of a freely moving animal, which can be correlated with behavioral outcomes.[6][7]

Materials:

-

Microdialysis probes

-

Guide cannula

-

Stereotaxic apparatus

-

Surgical tools

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

D-AP5 solution for infusion

-

HPLC system for analysis

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: Gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Drug Administration: Administer D-AP5 systemically or via intracerebroventricular infusion.

-

Dialysate Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.

-

Sample Analysis: Analyze the concentration of D-AP5 in the dialysate samples using high-performance liquid chromatography (HPLC).

-

Behavioral Correlation: Correlate the measured brain concentrations of D-AP5 with the animal's performance in behavioral tasks (e.g., Morris water maze for spatial learning).[8]

Radioligand Binding Assay to Determine the Affinity of this compound

This protocol provides a general framework for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the NMDA receptor.[9][10]

Materials:

-

Brain tissue homogenate (e.g., from rat cortex) containing NMDA receptors

-

Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653)

-

Unlabeled this compound in a range of concentrations

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on Long-Term Potentiation (LTP) using electrophysiology.

References

- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist d-AP5 interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

The Role of DL-AP5 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. The discovery and application of selective pharmacological agents have been instrumental in dissecting the molecular mechanisms governing these processes. Among these tools, DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) has emerged as a cornerstone antagonist for investigating the role of NMDA receptors in synaptic plasticity.[1][2] This guide provides an in-depth overview of this compound's mechanism of action, its application in LTP and LTD studies, and detailed experimental protocols.

Core Mechanism of Action

This compound is a competitive antagonist of the NMDA receptor.[3][4] Its primary function is to bind to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor complex, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[5] This action is crucial because NMDA receptor activation is a unique, coincidence-detecting event in the central nervous system. The channel is dually gated, requiring both glutamate binding and significant postsynaptic membrane depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[6]

By competitively inhibiting the glutamate binding site, this compound prevents the opening of the ion channel, even when the postsynaptic neuron is depolarized. This blockade inhibits the influx of calcium ions (Ca²⁺), which acts as a critical second messenger to trigger the intracellular signaling cascades responsible for the induction of both LTP and LTD.[1][6]

It is important to note that this compound is a racemic mixture. The antagonist activity resides almost entirely in the D-isomer, D-AP5, which is approximately 52 times more potent than the L-isomer. For this reason, D-AP5 is often used preferentially in studies requiring higher precision and potency.

Role in Long-Term Potentiation (LTP)

The discovery that AP5 blocks the induction of LTP in the hippocampus was a landmark finding that solidified the central role of the NMDA receptor in synaptic plasticity.[1][2] When applied to neuronal preparations, such as hippocampal slices, this compound has a minimal effect on basal synaptic transmission at low stimulation frequencies, which is primarily mediated by AMPA-type glutamate receptors.[1] However, when a high-frequency stimulation (HFS) protocol is delivered to induce LTP, the presence of this compound completely prevents the potentiation of the synaptic response.[7][8] This demonstrates that the induction of this form of LTP is critically dependent on NMDA receptor activation.

Role in Long-Term Depression (LTD)

Paradoxically, NMDA receptor activation is also required for the induction of LTD at many of the same synapses. LTD is typically induced by prolonged low-frequency stimulation (LFS). This form of plasticity is also blocked by the application of this compound.[1][2] The prevailing theory, often called the "calcium hypothesis," suggests that the direction of plasticity (LTP vs. LTD) is determined by the magnitude and dynamics of the postsynaptic Ca²⁺ influx through the NMDA receptor. Large, rapid increases in Ca²⁺ (achieved during HFS) are thought to activate protein kinases like CaMKII, leading to LTP. In contrast, smaller, more prolonged Ca²⁺ elevations (achieved during LFS) are believed to preferentially activate protein phosphatases like calcineurin, resulting in LTD. By blocking any Ca²⁺ influx through the NMDA receptor, this compound prevents the induction of both processes.

Data Presentation: Quantitative Effects of AP5

The effective concentration of AP5 can vary depending on the preparation, brain region, and specific experimental goals.

| Compound | Concentration | Preparation | Effect | Reference(s) |

| This compound | 20 µM | Rat Hippocampal Slice (CA1) | Complete prevention of fEPSP-LTP. | [9] |

| This compound | 50 µM | Mouse Prelimbic Cortex Slice | Full antagonism of evoked NMDA receptor currents. | [3] |

| D-AP5 | 30 µM | Rat Hippocampal Slice (CA1) | Complete inhibition of LTP induction. | [7] |

| D-AP5 | 50 µM | Mouse Amygdala Slice | Blocked induction of STP and LTP. | [8] |

| D-AP5 | 10 µM | Rat Hippocampal Slice (CA1) | 95% reduction of isolated NMDA receptor-mediated fEPSPs. | [10] |

| D-AP5 | 100 µM | In vivo Tectal Perfusion (Xenopus) | Blockade of L-LTP induction. | [11] |

Signaling and Experimental Visualizations

To better understand the role of this compound, the following diagrams illustrate the key signaling pathway it blocks and a typical experimental workflow.

Caption: NMDA receptor signaling pathway blocked by this compound.

Caption: Experimental workflow for testing NMDA receptor-dependent LTP.

Experimental Protocols

The following are generalized protocols for studying LTP and LTD in acute hippocampal slices using this compound. Specific parameters may need optimization for different setups or animal strains.

Protocol 1: Blocking NMDA Receptor-Dependent LTP

-

Slice Preparation:

-

Anesthetize and decapitate a young adult rodent (e.g., P21-P40 rat or mouse).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, ACSF, with low Ca²⁺ and high Mg²⁺).

-

Cut 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose) at 32-34°C for at least 30 minutes, then maintain at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode (e.g., concentric bipolar) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline test pulses (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal response.

-

-

LTP Induction and this compound Application:

-

Record a stable baseline of fEPSPs for at least 20 minutes.

-

Switch the perfusion to ACSF containing this compound (e.g., 50 µM). Allow the drug to perfuse for 10-20 minutes to ensure complete equilibration in the tissue.

-

While still in the presence of this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Immediately after HFS, switch the perfusion back to standard ACSF to wash out the this compound.

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP for each time point.

-

Normalize the slope values to the average of the pre-HFS baseline period.

-

In a successful experiment, the fEPSP slope will return to the pre-HFS baseline level after washout, demonstrating that LTP induction was blocked. A parallel control experiment without this compound should show a robust potentiation (>150% of baseline).

-

Protocol 2: Blocking NMDA Receptor-Dependent LTD

-

Slice Preparation and Recording: Follow steps 1 and 2 from the LTP protocol.

-

LTD Induction and this compound Application:

-

Record a stable baseline of fEPSPs for at least 20 minutes.

-

Switch the perfusion to ACSF containing this compound (e.g., 50 µM) and allow it to equilibrate for 10-20 minutes.

-

In the presence of this compound, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).[2]

-

After LFS, switch back to standard ACSF to wash out the drug.

-

Continue recording fEPSPs for at least 60 minutes post-LFS.

-

-

Data Analysis:

-

Measure and normalize the fEPSP slope as described for the LTP protocol.

-

The presence of this compound should prevent the depression of the fEPSP slope that would be observed in a control experiment.

-

Conclusion

This compound and its more potent isomer, D-AP5, are indispensable pharmacological tools in the field of neuroscience. Their ability to selectively and competitively antagonize the NMDA receptor has been fundamental to establishing the role of this receptor as a critical trigger for both LTP and LTD.[1] For researchers in basic science and drug development, a thorough understanding of how to apply this compound in controlled experimental settings is essential for dissecting the complex signaling pathways of synaptic plasticity and for identifying novel therapeutic targets for neurological and psychiatric disorders characterized by dysfunctional glutamatergic signaling.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The N-Methyl-D-Aspartate Receptor Antagonist DL-AP5: A Technical Guide to its Impact on Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) on long-term potentiation (LTP), a fundamental mechanism of synaptic plasticity believed to underlie learning and memory. This compound, and its more active D-isomer (D-AP5), are invaluable pharmacological tools for dissecting the molecular machinery of synaptic strengthening. This document outlines the mechanism of action of this compound, presents quantitative data from key experimental findings, details common experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the NMDA Receptor

Long-term potentiation in many regions of the central nervous system, most notably the CA1 region of the hippocampus, is critically dependent on the activation of the N-Methyl-D-Aspartate (NMDA) receptor.[1][2] This receptor is a glutamate-gated ion channel that, under normal physiological conditions, is blocked by magnesium ions (Mg2+).[3][4] The induction of LTP is typically triggered by high-frequency stimulation of presynaptic neurons, which leads to a significant release of glutamate (B1630785) into the synaptic cleft. This sustained glutamate release activates AMPA receptors on the postsynaptic membrane, causing a substantial depolarization of the postsynaptic neuron.[4] This depolarization is crucial as it expels the Mg2+ ion from the pore of the NMDA receptor, allowing for the influx of calcium ions (Ca2+) into the postsynaptic cell.[3][4] The subsequent rise in intracellular Ca2+ initiates a cascade of downstream signaling events that ultimately lead to a lasting increase in synaptic efficacy.[5]

This compound functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] By competing with glutamate, this compound prevents the opening of the NMDA receptor channel, even when the postsynaptic neuron is depolarized.[8] This blockade of the NMDA receptor inhibits the critical influx of Ca2+ that is necessary to trigger the intracellular signaling cascades responsible for LTP induction.[5] Consequently, in the presence of this compound, high-frequency stimulation fails to produce a lasting potentiation of the synaptic response.[1][9] It is important to note that this compound is a racemic mixture, with the D-isomer (D-AP5) being significantly more potent than the L-isomer.[6]

Quantitative Data on the Effects of this compound on LTP

The inhibitory effect of this compound on LTP is dose-dependent. Numerous studies have quantified this relationship, demonstrating that increasing concentrations of this compound lead to a greater reduction in the magnitude of LTP. The following tables summarize key findings from the literature.

| Concentration of AP5 | Animal Model | Brain Region/Slice | Stimulation Protocol | Effect on LTP | Reference |

| 20 µM (this compound) | Not Specified | Hippocampal CA1 | Primed-burst stimulation | Complete prevention of fEPSP-LTP. | [9] |

| 30 µM (D-AP5) | Rat | Hippocampal CA1 Slice | 100 Hz high-frequency stimulation | Full inhibition of LTP induction. | [10] |

| 30-100 µM (D-AP5) | Rat | Hippocampal CA1 Slice | Theta-burst stimulation (TBS) | Blocked induction of both STP and LTP. | [11] |

| 100 µM (D-AP5) | Rat | Spinal Cord Slice | Afferent conditioning stimulation | Blocked induction of LTP in STT neurons. | [12] |

| 0-50 mM (D-AP5, intracerebral infusion) | Rat | Hippocampus (in vivo) | Not specified | Linear dose-dependent impairment of LTP. | [13][14] |

It is noteworthy that short-term potentiation (STP), a transient form of synaptic enhancement, exhibits different sensitivity to AP5 compared to LTP. Lower concentrations of AP5 can substantially reduce STP while having a lesser effect on LTP, whereas higher concentrations are required to block both phenomena.[11] This suggests distinct induction mechanisms or thresholds for these two forms of synaptic plasticity.

| Concentration of D-AP5 | Effect on STP | Effect on LTP | Reference |

| 0.3 µM | Substantial reduction | Little effect | [11] |

| 3 µM | Additional reduction | Blocked | [11] |

Experimental Protocols

The investigation of this compound's effect on LTP typically involves electrophysiological recordings from brain slices, most commonly from the hippocampus. Below is a generalized protocol for such an experiment.

Objective: To determine the effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses in rat hippocampal slices.

Materials:

-

Adult Sprague-Dawley rats

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution

-

Dissection tools

-

Vibratome

-

Recording chamber for brain slices

-

Electrophysiology rig (amplifier, digitizer, stimulation unit)

-

Glass microelectrodes

-

Data acquisition and analysis software

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rat according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to an interface or submerged-style holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral afferents.

-

Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes. The stimulation intensity should be adjusted to elicit a response that is 30-50% of the maximal amplitude.

-

-

Pharmacology and LTP Induction:

-

For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM). Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

For the control group, induce LTP using the same HFS protocol in the absence of this compound.

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP as an index of synaptic strength.

-

Normalize the fEPSP slopes to the pre-HFS baseline average.

-

Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between the control and this compound treated groups. Statistical significance can be assessed using appropriate tests, such as a t-test or ANOVA.

-

Concluding Remarks

This compound is an indispensable tool in the field of neuroscience for elucidating the mechanisms of synaptic plasticity. Its specific action as a competitive antagonist of the NMDA receptor allows for the definitive demonstration of the NMDA receptor's crucial role in the induction of LTP. The dose-dependent inhibition of LTP by this compound provides a quantitative measure of the reliance of synaptic strengthening on this particular signaling pathway. The experimental protocols outlined herein represent a standard approach for investigating these effects, and the signaling and workflow diagrams provide a clear visual representation of the underlying principles. For researchers and drug development professionals, a thorough understanding of how agents like this compound modulate synaptic plasticity is fundamental for the development of novel therapeutics targeting cognitive function and neurological disorders.

References

- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression Mechanisms Underlying NMDA Receptor‐Dependent Long‐Term Potentiation | Semantic Scholar [semanticscholar.org]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Learning and Memory with DL-AP5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, as a tool to investigate the mechanisms of learning and memory. By competitively inhibiting the glutamate (B1630785) binding site on the NMDA receptor, this compound has been instrumental in elucidating the receptor's critical role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.

Core Mechanism of Action

This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more active enantiomer, displaying approximately 52-fold higher potency. It acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] The activation of the NMDA receptor is a key event in synaptic plasticity, allowing for the influx of Ca2+ into the postsynaptic neuron upon coincident presynaptic glutamate release and postsynaptic depolarization.[3][4] This calcium influx triggers a cascade of intracellular signaling events that are crucial for the induction of LTP.[3][5] By blocking glutamate binding, this compound prevents this channel opening and the subsequent signaling cascade, thereby inhibiting the induction of LTP and impairing various forms of learning.[6][7][8]

Impact on Learning and Memory: Quantitative Data

This compound has been shown to impair learning and memory across a variety of behavioral paradigms. The following tables summarize key quantitative findings from the literature.

| Behavioral Task | Species | Administration Route | Dose/Concentration | Observed Effect on Learning/Memory | Reference |

| Morris Water Maze (Spatial Learning) | Rat | Chronic Intracerebroventricular (i.c.v.) Infusion | 30 mM at 0.5 µL/h | Selective impairment in place navigation but not cued navigation. | [9] |

| Morris Water Maze (Spatial Learning) | Rat | Chronic i.c.v. Infusion | 0-50 mM | Linear dose-dependent impairment of spatial learning. | [10] |

| Fear Conditioning | Rat | Infusion into Basolateral Amygdala | Not Specified | Disruption of learning to fear a novel and a familiar context. | [2] |

| Passive Avoidance | Rat | Intra-CA1 | 0-10 µ g/rat | Dose-dependently decreased the effect of NMDA on memory retention. | [1] |

Effects on Long-Term Potentiation (LTP): Quantitative Data

The inhibitory effect of this compound on LTP is a cornerstone of its use in neuroscience research.

| Preparation | Brain Region | Concentration | Observed Effect on LTP | Reference |

| In vivo | Hippocampal CA1 | Not Specified (from 40 mM infusion) | Blockade of LTP without affecting normal synaptic transmission. | [11][12] |

| In vitro (Hippocampal Slice) | Hippocampal CA1 | 20 µM | Completely prevented fEPSP-LTP. | [13] |

| In vitro (Hippocampal Slice) | Hippocampal CA1 | 50 µM | Full antagonism of evoked NMDAR currents. | [2] |

| In vivo | Hippocampus | Dose-dependent | Highly correlated impairment of hippocampal LTP with spatial learning impairment. | [7][10] |

Experimental Protocols

In Vivo Spatial Learning Assessment using the Morris Water Maze with this compound Infusion

This protocol describes a typical experiment to assess the effect of this compound on spatial learning in rats.

1. Animal Subjects and Surgical Implantation:

-

Male Lister Hooded or Sprague-Dawley rats are commonly used.

-

Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle.

-

An osmotic minipump is connected to the cannula for chronic infusion of this compound or artificial cerebrospinal fluid (aCSF) as a control.

2. Drug Preparation and Infusion:

-

This compound is dissolved in aCSF at the desired concentration (e.g., 30 mM).[9]

-

The osmotic minipump is filled with the this compound solution and primed according to the manufacturer's instructions to ensure a constant infusion rate (e.g., 0.5 µL/h).[9]

3. Morris Water Maze Task:

-

The apparatus consists of a large circular pool filled with opaque water. A hidden platform is submerged just below the water surface.

-

Place Navigation Training: Rats are trained to find the hidden platform using distal spatial cues in the room. Each trial starts with the rat being placed in the water at one of several starting positions. The time taken to find the platform (escape latency) is recorded.

-

Cued Navigation Training (Control): To control for sensorimotor deficits, a visible platform is used. The location of the platform is varied between trials.

-

Training typically consists of multiple trials per day for several consecutive days.

4. Data Analysis:

-

Escape latencies and path lengths to the platform are analyzed to assess learning.

-

Probe trials, where the platform is removed, are conducted to assess spatial memory retention by measuring the time spent in the target quadrant.

-

Statistical comparisons are made between the this compound-infused group and the aCSF control group.

In Vitro Electrophysiological Recording of LTP in Hippocampal Slices

This protocol outlines the procedure for examining the effect of this compound on LTP at Schaffer collateral-CA1 synapses.

1. Slice Preparation:

-

A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

The hippocampus is dissected out, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber with a continuous flow of oxygenated aCSF for at least 1-2 hours.

2. Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

3. LTP Induction and this compound Application:

-

To induce LTP, a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), is delivered through the stimulating electrode.

-

For the experimental group, this compound (e.g., 20-50 µM) is bath-applied starting at least 15-20 minutes before HFS and continued during the induction.[2][13]

-

The control group receives HFS without this compound application.

4. Data Analysis:

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

The magnitude of LTP is quantified by comparing the average fEPSP slope during the last 10 minutes of the recording to the baseline.

-

Statistical analysis is used to determine if this compound significantly blocked the induction of LTP compared to the control group.

Visualizations

Signaling Pathway of NMDA Receptor-Dependent LTP Induction

Caption: NMDA Receptor signaling cascade in LTP and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound's Effect on Spatial Learning

Caption: Workflow for assessing the impact of this compound on spatial learning in rodents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. Memory and the NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. philipodegard.com [philipodegard.com]

- 6. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]

- 8. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist d-AP5 interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jneurosci.org [jneurosci.org]

- 13. researchgate.net [researchgate.net]

The Researcher's Guide to DL-AP5: A Deep Dive into NMDA Receptor Antagonism

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the use of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a cornerstone tool for investigating the function of N-methyl-D-aspartate (NMDA) receptors. This compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being the more biologically active component.[1] It acts as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor, making it an invaluable pharmacological agent for dissecting the receptor's role in a myriad of physiological and pathological processes.[2][3][4]

The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is crucial for synaptic plasticity, learning, and memory.[5][6] Aberrant NMDA receptor activity has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6] this compound's ability to specifically block NMDA receptor function allows for the precise investigation of these processes.[2][5]

This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in both in vitro and in vivo experimental settings.

Quantitative Profile of this compound

The efficacy of this compound as an NMDA receptor antagonist is quantified by its binding affinity and inhibitory concentration. While the D-isomer (D-AP5) is significantly more potent, the racemic mixture is widely used in research.[1]

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 (D-AP5) | 3.7 ± 0.32 µM | Rat Cortical Wedges | Antagonism of 40 µM NMDA | [7] |

| Potency Ratio | D-AP5 is ~52-fold more potent than L-AP5 | Not Specified | Not Specified | [1] |

| Effective Concentration | 20 µM | Rat Hippocampal Slices | Complete blockade of fEPSP-LTP | [8] |

| Effective Concentration | 50 µM | Mouse Prelimbic Cortex Slices | Full antagonism of evoked NMDA current | [2] |

| Effective Concentration | 30 µM | Rat Hippocampal Slices | Inhibition of LTP induction | [9] |

Note: The IC50 for the this compound racemate can be estimated based on the D-AP5 value and the potency ratio of the isomers.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the endogenous agonist, glutamate, from activating the receptor. This blockade inhibits the ion channel opening and the subsequent influx of Ca2+ into the neuron, a critical step in the signaling cascade that leads to various cellular responses, including the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Mechanism of this compound action at the glutamatergic synapse.

Experimental Protocols

In Vitro Electrophysiology: Inhibition of Long-Term Potentiation (LTP)

This protocol describes the induction of LTP in acute hippocampal slices and its blockade using this compound.

1. Preparation of Hippocampal Slices:

-

Anesthetize a rodent (e.g., rat or mouse) and perform decapitation.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes.

3. Application of this compound and LTP Induction:

-

To test the effect of this compound, perfuse the slice with aCSF containing 20-50 µM this compound for at least 20 minutes prior to LTP induction.[2][8][9]

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to observe the presence or absence of potentiation.

4. Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation in control slices versus slices treated with this compound. Complete blockade of LTP is expected in the presence of this compound.[8][9]

Workflow for an in vitro LTP experiment with this compound.

In Vivo Behavioral Study: Morris Water Maze

This protocol outlines the use of this compound to investigate the role of NMDA receptors in spatial learning and memory using the Morris water maze.

1. Surgical Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a chronic indwelling cannula into the lateral ventricle for intracerebroventricular (i.c.v.) infusion.

-

Connect the cannula to an osmotic minipump for continuous infusion of this compound or vehicle (aCSF).

-

Allow the animal to recover for several days post-surgery.

2. Drug Administration:

-

For chronic infusion, use osmotic minipumps to deliver D-AP5 (a range of 0-50 mM has been used) at a constant rate (e.g., 0.5 µL/h).[10]

-

For acute studies, direct i.c.v. injections can be performed prior to the behavioral task.

3. Morris Water Maze Task:

-

Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Various extra-maze cues are placed around the room.

-

Acquisition Phase:

-

Conduct 4 trials per day for 5 consecutive days.

-

In each trial, place the animal in the water at one of four quasi-random start locations, facing the pool wall.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

4. Data Analysis:

-

Compare the escape latencies and path lengths during the acquisition phase between the this compound-treated and control groups.

-

Analyze the probe trial data to assess spatial memory retention. Animals with impaired spatial memory will spend significantly less time in the target quadrant.

Logical workflow for an in vivo Morris water maze study with this compound.

Conclusion

This compound remains an indispensable tool for elucidating the multifaceted roles of NMDA receptors in brain function. Its utility in both in vitro and in vivo preparations allows for a comprehensive understanding of NMDA receptor-dependent processes, from synaptic mechanisms to complex behaviors. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.

References

- 1. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]

- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UC Davis - Morris Water Maze [protocols.io]

- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. funjournal.org [funjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-AP5 in Fear Conditioning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction